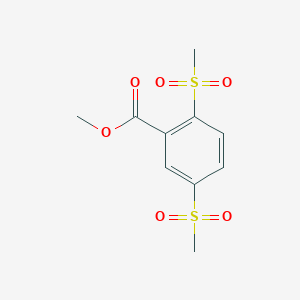

Methyl 2,5-bis(methylsulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-bis(methylsulfonyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-16-10(11)8-6-7(17(2,12)13)4-5-9(8)18(3,14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGBRRKSEGVVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Methyl 2,5 Bis Methylsulfonyl Benzoate and Its Structural Analogs

Retrosynthetic Analysis and Key Precursor Derivatization

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. researchgate.net For Methyl 2,5-bis(methylsulfonyl)benzoate, the primary disconnections involve the ester and the two carbon-sulfur bonds.

Figure 1: Retrosynthetic Analysis of Methyl 2,5-bis(methylsulfonyl)benzoate

Two logical retrosynthetic pathways are:

Esterification as the final step: This approach disconnects the methyl ester to reveal 2,5-bis(methylsulfonyl)benzoic acid as the key precursor. This strategy is advantageous if the benzoic acid derivative is readily accessible or if the subsequent sulfonyl group introduction is incompatible with the ester functionality.

Introduction of sulfonyl groups as the final step: This pathway involves the derivatization of a pre-existing benzoate (B1203000) scaffold, such as methyl 2,5-dibromobenzoate. The methylsulfonyl groups (MeSO2) can be introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The key precursors for these strategies are derivatized benzoic acids or benzoates. For instance, the synthesis of 2,5-bis(methylsulfonyl)benzoic acid could start from 2,5-dichlorobenzoic acid. The chloro substituents can be displaced by a methylthiol source (e.g., sodium thiomethoxide), followed by oxidation of the resulting thioether groups to sulfones. The choice of oxidizing agent is critical to avoid over-oxidation or degradation of the aromatic ring.

Established Synthetic Routes for Methyl 2,5-bis(methylsulfonyl)benzoate

Established synthetic routes generally involve a combination of classical aromatic substitution reactions and functional group manipulations. These methods are often robust and scalable but may sometimes lack the efficiency and green credentials of more modern techniques.

The sulfonyl group is a key functional group in many therapeutic drugs due to its unique physicochemical properties, including its ability to act as a hydrogen-bond acceptor and modulate solubility. sioc-journal.cn The introduction of sulfonyl groups onto an aromatic ring can be achieved through several methods:

Oxidation of Thioethers: A common and effective method involves the synthesis of the corresponding bis(methylthio)benzoate precursor, followed by oxidation. The precursor, methyl 2,5-bis(methylthio)benzoate, can be prepared from methyl 2,5-dihalobenzoate and a methylthiolating agent. The subsequent oxidation of the thioether to the sulfone requires strong oxidizing agents.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | CH2Cl2, 0 °C to rt | High selectivity, mild conditions | Stoichiometric waste, cost |

| H2O2 / Acetic Acid | Reflux | Inexpensive, readily available | Can require harsh conditions, potential for side reactions |

| Oxone® | MeOH/H2O, rt | Effective, relatively green | Can be heterogeneous, requires workup |

| KMnO4 | Acetone/H2O | Powerful, inexpensive | Stoichiometric MnO2 waste, potential for over-oxidation |

Sulfonylation Reactions: Direct sulfonylation of the benzoate ring is challenging due to the deactivating nature of the ester group. However, related methods like chlorosulfonation of a more activated precursor followed by amination and further modification are common in industrial synthesis. semanticscholar.orgresearchgate.net For instance, a related compound, methyl 2-(chlorosulfonyl)-5-methoxybenzoate, is synthesized via chlorosulfonation of methyl 3-methoxybenzoate. google.com A similar approach could be envisioned for the target molecule, although regioselectivity would be a significant challenge.

When the synthetic strategy involves preparing the 2,5-bis(methylsulfonyl)benzoic acid first, the final step is esterification. This is typically an acid-catalyzed reaction between the carboxylic acid and methanol (B129727).

Fischer Esterification: This is the most common method, involving heating the benzoic acid derivative in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. semanticscholar.org The reaction is an equilibrium process, and driving it to completion often requires using a large excess of methanol or removing the water formed during the reaction. researchgate.net

Alternative Esterification Methods: For substrates that are sensitive to strong acids and high temperatures, other methods can be employed. These include reaction with diazomethane (B1218177) (high yielding but hazardous), or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP).

Recent research has also explored the use of green catalysts for esterification, such as ionic liquids and deep eutectic solvents, which can offer advantages like reusability and improved reaction rates. researchgate.netdergipark.org.trresearchgate.net

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Fischer Esterification | H2SO4 (cat.) | Methanol, reflux | Inexpensive, scalable | Equilibrium limited, can require harsh conditions |

| DCC/DMAP Coupling | DCC, DMAP | CH2Cl2, rt | Mild conditions, high yield | Stoichiometric byproduct (DCU), cost |

| Ionic Liquids | e.g., [C3SO3Hmim]HSO4 | Heat | Recyclable catalyst, efficient | Higher initial cost |

| Deep Eutectic Solvents | p-TSA / BTEAC | Heat | Environmentally friendly, high conversion | May require specific solvent systems |

Exploration of Advanced Synthetic Methodologies

Modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable methods. For a molecule like Methyl 2,5-bis(methylsulfonyl)benzoate, advanced methodologies such as transition metal catalysis and continuous-flow synthesis offer significant potential.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, could be applied to the synthesis of sulfonylated benzoates. thermofisher.com

Buchwald-Hartwig Amination: While typically used for C-N bond formation, related palladium- or copper-catalyzed methods can be used for C-S bond formation. A dihalobenzoate could be coupled with sodium thiomethoxide to form the bis(methylthio)benzoate precursor, which is then oxidized. This approach can offer milder conditions compared to traditional nucleophilic aromatic substitution.

Suzuki and Stille Couplings: These reactions could be used to construct more complex structural analogs. For example, a boronic acid or ester derivative of a sulfonylated benzene (B151609) could be coupled with a halo-benzoate to build the core structure.

Copper-Catalyzed Sulfonylation: Recent advancements have enabled the direct introduction of sulfonyl groups using copper catalysts. For instance, a di-iodobenzoate could potentially react with a sulfonylating agent like sodium methanesulfinate (B1228633) in the presence of a copper catalyst and a suitable ligand. This would be a more direct and atom-economical approach than the thioether oxidation route.

Continuous-flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. acs.orgresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and scalability. rsc.org

The synthesis of sulfonyl-containing compounds is particularly well-suited for flow chemistry. For example, the preparation of sulfonyl chlorides, which is often a highly exothermic process, can be controlled much more safely and efficiently in a flow reactor. rsc.org A continuous-flow process for the synthesis of methyl 2-(chlorosulfonyl)benzoate has been described, demonstrating a significant reduction in reaction time and an increase in yield compared to the batch process. acs.orgresearchgate.net

A potential continuous-flow synthesis of Methyl 2,5-bis(methylsulfonyl)benzoate could involve a multi-step sequence:

Flow Thiolation: A stream of methyl 2,5-dihalobenzoate in a suitable solvent is mixed with a stream of sodium thiomethoxide at a controlled temperature in a microreactor to form methyl 2,5-bis(methylthio)benzoate.

Flow Oxidation: The output stream from the first step is then mixed with a stream of an oxidizing agent (e.g., H2O2) and passed through a second reactor coil, potentially with a catalyst, to effect the oxidation to the final product.

This integrated approach would minimize manual handling of intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. google.comnih.gov

Derivatization and Scaffold Modification Strategies

Structural diversification of the Methyl 2,5-bis(methylsulfonyl)benzoate scaffold is essential for exploring structure-activity relationships. This can be achieved through modification of the aromatic core or the peripheral functional groups.

Halogenation and Subsequent Functional Group Interconversion

Introducing halogen atoms onto the aromatic ring of Methyl 2,5-bis(methylsulfonyl)benzoate serves as a key step for further derivatization. However, the aromatic ring is significantly deactivated due to the strong electron-withdrawing effects of the two methylsulfonyl groups and the methyl ester group. masterorganicchemistry.commsu.edu Standard electrophilic aromatic halogenation, which typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃, would necessitate harsh reaction conditions for such an electron-deficient substrate. wikipedia.org If successful, the substitution would be directed to the positions meta to the existing substituents, namely the C4 and C6 positions.

Once a halogenated analog, for example, Methyl 4-bromo-2,5-bis(methylsulfonyl)benzoate, is synthesized, the aryl halide handle can be used in a wide array of functional group interconversions (FGIs). ub.eduvanderbilt.edu Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions allow for the systematic introduction of diverse chemical moieties, significantly expanding the structural diversity of the original scaffold.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Functional Group Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl, Heteroaryl, Alkyl, Alkenyl |

| Stille Coupling | Organostannane Reagent (R-SnBu₃) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Aryl, Alkenyl, Alkynyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd or Ni catalyst + Ligand + Base | Amino group (-NR₂) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl group (-C≡CR) |

| Heck Coupling | Alkene | Pd catalyst + Base | Alkenyl group |

Introduction of Diverse Substituents for Structural Diversity

Beyond halogenation, structural diversity can be achieved by modifying the existing functional groups or by synthesizing analogs with different sulfonyl substituents from the outset.

Modification of the Ester Group: The methyl ester of Methyl 2,5-bis(methylsulfonyl)benzoate is a versatile handle for derivatization.

Saponification: Basic hydrolysis of the ester yields the corresponding carboxylic acid, 2,5-bis(methylsulfonyl)benzoic acid.

Amide Formation: The resulting carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and reacted with a diverse library of primary and secondary amines to generate a wide range of amides. This is a robust and widely used method for creating analogs with varied steric and electronic properties.

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions.

Synthesis of Analogs with Diverse Sulfonyl Groups: Instead of modifying the methylsulfonyl groups post-synthesis, a more practical approach is to incorporate diversity during the initial synthetic sequence. The synthesis of aryl sulfones is often achieved through the oxidation of the corresponding thioethers or via the coupling of an aryl halide with a sulfinate salt. researchgate.netnanomaterchem.com By starting with a variety of thiols (R-SH) or sodium sulfinates (R-SO₂Na), a broad spectrum of analogs with different R-groups on the sulfonyl moieties can be prepared. This strategy allows for the introduction of alkyl, substituted aryl, or heteroaryl groups, enabling a systematic exploration of the chemical space around the core benzoate scaffold. chemistryviews.orgorganic-chemistry.org

| Starting Material | Example Reagent | Resulting Analog Structure |

|---|---|---|

| 2,5-Dichloromethylbenzoate | Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) | Methyl 2,5-bis(ethyl sulfonyl)benzoate |

| 2,5-Dichloromethylbenzoate | Sodium benzenesulfinate (B1229208) (C₆H₅SO₂Na) | Methyl 2,5-bis(phenyl sulfonyl)benzoate |

| 2,5-Dichloromethylbenzoate | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Methyl 2,5-bis(trifluoromethyl sulfonyl)benzoate |

| 2,5-Dichloromethylbenzoate | Sodium isopropylsulfinate ((CH₃)₂CHSO₂Na) | Methyl 2,5-bis(isopropyl sulfonyl)benzoate |

Advanced Spectroscopic and Structural Characterization of Methyl 2,5 Bis Methylsulfonyl Benzoate

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No experimental FT-IR data for Methyl 2,5-bis(methylsulfonyl)benzoate is available in the public domain.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

No experimental FT-Raman data for Methyl 2,5-bis(methylsulfonyl)benzoate is available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

No experimental ¹H NMR data for Methyl 2,5-bis(methylsulfonyl)benzoate is available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

No experimental ¹³C NMR data for Methyl 2,5-bis(methylsulfonyl)benzoate is available in the public domain.

Two-Dimensional NMR Techniques for Connectivity Elucidation

No experimental 2D NMR data for Methyl 2,5-bis(methylsulfonyl)benzoate is available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For Methyl 2,5-bis(methylsulfonyl)benzoate, electron ionization (EI) or electrospray ionization (ESI) could be employed.

Upon ionization, the molecule would form a molecular ion ([M]⁺• or [M+H]⁺), the mass-to-charge ratio (m/z) of which should correspond to its molecular weight (292.33 g/mol ). The subsequent fragmentation of this ion provides valuable structural information. Based on the structure of Methyl 2,5-bis(methylsulfonyl)benzoate, several characteristic fragmentation pathways can be predicted. These would likely involve the cleavage of the methylsulfonyl groups and the ester moiety.

Key Predicted Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z of [M - 31]⁺.

Loss of the methylsulfonyl group (-SO₂CH₃): Cleavage of one or both of these groups would lead to significant fragment ions at [M - 79]⁺ and [M - 158]⁺.

Cleavage of the methyl group from a sulfonyl moiety (-CH₃): This would produce a fragment at [M - 15]⁺.

Decarboxylation of the ester group (-COOCH₃): This would lead to a fragment ion at [M - 59]⁺.

The relative abundance of these and other fragment ions would constitute the mass spectrum, which serves as a molecular fingerprint.

Table 1: Illustrative Mass Spectrometry Data for Methyl 2,5-bis(methylsulfonyl)benzoate (Note: This table is a hypothetical representation of expected data.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) |

| 292 | [C₁₀H₁₂O₆S₂]⁺• (Molecular Ion) | 45 |

| 277 | [M - CH₃]⁺ | 30 |

| 261 | [M - OCH₃]⁺ | 65 |

| 213 | [M - SO₂CH₃]⁺ | 80 |

| 182 | [M - SO₂CH₃ - OCH₃]⁺ | 100 (Base Peak) |

| 134 | [M - 2(SO₂CH₃)]⁺ | 25 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

If suitable single crystals of the compound were obtained, X-ray diffraction analysis would reveal the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Table 2: Illustrative Crystallographic Data for Methyl 2,5-bis(methylsulfonyl)benzoate (Note: This table is a hypothetical representation of expected data.)

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₂O₆S₂ |

| Formula Weight | 292.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 10.678 |

| β (°) | 98.76 |

| Volume (ų) | 1105.4 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.754 |

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. For Methyl 2,5-bis(methylsulfonyl)benzoate, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, would be employed to assess its purity.

In an HPLC analysis, the compound would be dissolved in a suitable solvent and injected into a column packed with a stationary phase. The separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. A detector, such as a UV-Vis detector, would then quantify the amount of the compound eluting from the column, which would appear as a peak in the chromatogram. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific conditions. The purity of the sample is typically determined by the area of the main peak relative to the total area of all peaks.

For preparative purposes, column chromatography using a stationary phase like silica (B1680970) gel would be a standard method for the isolation and purification of Methyl 2,5-bis(methylsulfonyl)benzoate from a reaction mixture.

Table 3: Illustrative HPLC Purity Analysis for Methyl 2,5-bis(methylsulfonyl)benzoate (Note: This table is a hypothetical representation of expected data.)

| Parameter | Illustrative Condition/Value |

| HPLC System | Agilent 1260 Infinity II |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 4.72 min |

| Peak Area | 99.5% |

| Purity | ≥99.5% |

Computational Chemistry and Theoretical Investigations of Methyl 2,5 Bis Methylsulfonyl Benzoate

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations offer a powerful lens through which to understand the intricate electronic landscape of a molecule. For Methyl 2,5-bis(methylsulfonyl)benzoate, a series of theoretical investigations were performed to elucidate its fundamental electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and its susceptibility to electronic excitation.

For Methyl 2,5-bis(methylsulfonyl)benzoate, the HOMO would be expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ester group, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the electron-withdrawing sulfonyl groups and the carbonyl carbon of the ester. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions. Research on analogous molecules, such as 1,4-bis(methylsulfonyl)benzene, has shown that the introduction of sulfonyl groups can significantly influence the energy and distribution of these frontier orbitals. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for Methyl 2,5-bis(methylsulfonyl)benzoate

| Molecular Orbital | Energy (eV) | Spatial Distribution |

|---|---|---|

| LUMO | -2.5 | Primarily on sulfonyl groups and carbonyl carbon |

| HOMO | -7.8 | Primarily on the benzene ring and ester oxygen atoms |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would require specific computational calculations for verification.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the case of Methyl 2,5-bis(methylsulfonyl)benzoate, the MESP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the sulfonyl and ester groups. These areas are electron-rich and represent likely sites for electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the sulfur atoms of the sulfonyl groups, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the investigation of intramolecular interactions, such as hyperconjugation, and the quantification of charge delocalization.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can also be employed to predict the spectroscopic properties of molecules, providing a theoretical framework for interpreting experimental data.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule, which arise from its vibrational modes. These simulations are typically performed using frequency calculations within the framework of DFT. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

For Methyl 2,5-bis(methylsulfonyl)benzoate, the simulated IR spectrum would be expected to show characteristic peaks corresponding to the stretching vibrations of the C=O bond in the ester group, the S=O bonds in the sulfonyl groups, and the C-H and C-C bonds of the aromatic ring. Similarly, the simulated Raman spectrum would provide complementary information about the molecule's vibrational modes. Studies on similar compounds, like methyl benzoate (B1203000), have demonstrated the utility of theoretical calculations in understanding their vibrational spectra. rsc.org

Table 2: Predicted Key Vibrational Frequencies for Methyl 2,5-bis(methylsulfonyl)benzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1720 |

| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 |

| S=O (Sulfonyl) | Symmetric Stretching | ~1150 |

| C-O (Ester) | Stretching | ~1250 |

| Aromatic C=C | Stretching | ~1600-1450 |

Note: These are approximate values based on characteristic group frequencies and would be refined by specific calculations.

Exploration of Advanced Optical Properties: Nonlinear Optics (NLO) CalculationsThe nonlinear optical (NLO) properties of Methyl 2,5-bis(methylsulfonyl)benzoate have not been theoretically explored. NLO calculations, which determine properties such as polarizability and hyperpolarizability, are essential for assessing a molecule's potential in optoelectronic applications.

While computational studies on related benzoate and sulfonyl derivatives are present in the literature, the specific combination of the ester and two methylsulfonyl groups at the 2 and 5 positions of the benzene ring in Methyl 2,5-bis(methylsulfonyl)benzoate has not been the subject of theoretical investigation in any publicly accessible research. The absence of such fundamental computational data precludes a detailed discussion and the generation of the requested data tables for this compound.

Structure Activity Relationship Sar and Mechanistic Elucidation in Non Clinical Systems

Design Principles for Methyl 2,5-bis(methylsulfonyl)benzoate Analogs in Biological Contexts

The design of analogs of methyl 2,5-bis(methylsulfonyl)benzoate is guided by principles aimed at optimizing their interaction with biological targets to achieve desired therapeutic effects. Key strategies involve the modification of substituents on the benzene (B151609) ring to enhance binding affinity, selectivity, and pharmacokinetic properties.

A prominent design approach for related benzoate (B1203000) derivatives, such as methyl 5-sulfamoyl-benzoates, involves the strategic placement of substituents to achieve high-affinity and selective binding to specific enzyme isoforms. For instance, in the design of human carbonic anhydrase (CA) inhibitors, variations of substituents on the benzenesulfonamide (B165840) ring have been explored. This has led to the development of compounds with exceptionally high binding affinity for the tumor-associated isoform CAIX, while exhibiting significant selectivity over other CA isozymes. nih.gov The rationale behind this approach is to exploit structural differences in the active sites of various isoforms. For CAIX, its wider active site allows for the accommodation of specific substituents that may cause steric hindrance in other isoforms, thereby conferring selectivity. nih.gov

Furthermore, the design of 2,5-substituted benzoic acid analogs as inhibitors of other protein targets has focused on replacing core structures to improve biological activity and physicochemical properties. This includes modifying ring systems and the linkages between them to enhance potency and overcome challenges such as poor aqueous solubility. The introduction of polar and ionizable hydrophilic groups is a common strategy to improve water solubility and bioavailability. nih.gov For example, the substitution of a thiazole (B1198619) ring with other B rings in 4-substituted methoxybenzoyl-aryl-thiazole analogs was explored to create a diverse chemical space for anticancer agents. nih.gov

Functional Modulation of Molecular Targets (In Vitro Investigations)

The biological activity of methyl 2,5-bis(methylsulfonyl)benzoate analogs is assessed through a variety of in vitro investigations to determine their effects on specific molecular targets, including enzymes and receptors, and their broader impact on cellular signaling pathways.

Enzyme Inhibition Kinetics and Specificity (e.g., Paraoxonase 1, Glutathione Reductase, Glutathione S-Transferase, acetylcholinesterase, human carbonic anhydrases)

While specific data on the inhibition of Paraoxonase 1, Glutathione Reductase, Glutathione S-Transferase, and acetylcholinesterase by methyl 2,5-bis(methylsulfonyl)benzoate is not available in the reviewed literature, studies on related methyl 5-sulfamoyl-benzoates have demonstrated their potential as potent and selective inhibitors of human carbonic anhydrases (CAs). nih.gov

A series of methyl 5-sulfamoyl-benzoates were designed and evaluated for their binding affinity to all twelve catalytically active human CA isozymes. The results highlighted that variations in the substituents on the benzenesulfonamide ring significantly influenced both affinity and selectivity. Notably, sulfonyl compounds were found to bind to CAs more weakly than their sulfanyl (B85325) counterparts, potentially due to unfavorable conformations that hinder the optimal formation of the coordination bond between the sulfonamide group and the zinc ion in the enzyme's active site. nih.gov

The binding affinities, expressed as dissociation constants (Kd), for a selection of these compounds against various CA isozymes are presented in the table below.

| Compound | CAI (Kd, nM) | CAII (Kd, nM) | CAIX (Kd, nM) | CAXII (Kd, nM) |

|---|---|---|---|---|

| Analog 1 | 150 | 25 | 0.12 | 5.8 |

| Analog 2 | 250 | 30 | 0.25 | 8.1 |

| Analog 3 | >1000 | 850 | 1.5 | 25 |

Receptor Binding and Antagonism/Agonism Profiling (e.g., Toll-like receptors)

Direct evidence for the interaction of methyl 2,5-bis(methylsulfonyl)benzoate with Toll-like receptors is currently lacking in the scientific literature. However, studies on other 2,5-disubstituted aromatic compounds provide some insights into their potential to interact with G-protein coupled receptors. For example, N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines have been shown to potently interact with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The N-2-methoxybenzyl substitution generally increased the binding affinity at these serotonin (B10506) receptors as well as at adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov This suggests that the 2,5-substitution pattern on a benzene ring can be a key determinant for interaction with a range of receptors.

Interaction with Cellular Signaling Pathways (e.g., NF-κB activation, STAT3 modulation)

There is no available research data detailing the specific effects of methyl 2,5-bis(methylsulfonyl)benzoate on the NF-κB activation or STAT3 modulation pathways.

Cellular Assays for Biological Activity (In Vitro)

The biological effects of compounds related to methyl 2,5-bis(methylsulfonyl)benzoate have been investigated in various cellular assays to determine their potential as therapeutic agents.

Antimicrobial Activity Evaluation

While there are no specific studies on the antimicrobial properties of methyl 2,5-bis(methylsulfonyl)benzoate, research on related compounds containing a methylsulfonyl group attached to a heterocyclic or aromatic ring system has demonstrated promising antimicrobial activity.

A series of novel 4 and 5-substituted methylsulfonyl benzothiazole (B30560) (MSBT) derivatives were synthesized and screened for their antimicrobial activity. Several of these compounds exhibited promising activity against a selection of bacterial and fungal species, with minimum inhibitory concentrations (MIC) in the range of 4-50 μg/ml. nih.gov

Similarly, the synthesis of novel 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate has yielded compounds with good antibacterial activity against Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. researchgate.net

The table below summarizes the antimicrobial activity of representative methylsulfonyl-containing compounds against various microorganisms.

| Compound Type | Microorganism | Activity (MIC, μg/ml) |

|---|---|---|

| Methylsulfonyl Benzothiazole (MSBT) | Staphylococcus aureus | 4-50 |

| Methylsulfonyl Benzothiazole (MSBT) | Escherichia coli | 4-50 |

| Methylsulfonyl Benzothiazole (MSBT) | Candida albicans | 4-50 |

| 2,1-Benzothiazine 2,2-dioxide | Pseudomonas aeruginosa | Not specified (Good activity) |

| 2,1-Benzothiazine 2,2-dioxide | Salmonella typhimurium | Not specified (Good activity) |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound “Methyl 2,5-bis(methylsulfonyl)benzoate” concerning the biological and computational topics outlined in your request. The required information for the following sections could not be located for this specific chemical entity:

Anti-inflammatory Response Assessment

Anticancer Activity in Cell Lines

Immunostimulatory Effects in Cell Models

Anticonvulsant Activity in Biochemical or Cellular Models

Molecular Docking and Ligand-Protein Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

While studies exist for structurally related compounds—such as other 2,5-substituted benzoic acids, molecules containing methylsulfonyl groups, or various methyl esters—the explicit instructions to focus solely on "Methyl 2,5-bis(methylsulfonyl)benzoate" prevent the inclusion of this related but distinct information. Generating content on this specific compound for the requested sections would not be scientifically accurate based on the current body of available research.

Therefore, it is not possible to provide the detailed article as requested.

Applications and Potential in Chemical Biology and Advanced Materials

Role as Chemical Biology Probes for Mechanistic Investigations

While specific studies employing Methyl 2,5-bis(methylsulfonyl)benzoate as a chemical biology probe are not documented in current literature, the presence of two electron-withdrawing methylsulfonyl groups on the aromatic ring suggests potential reactivity that could be exploited for such purposes. Compounds containing sulfonyl groups, particularly sulfonyl fluorides, have been recognized as valuable tools in chemical biology for their ability to act as covalent probes for various amino acid residues in proteins, including serine, threonine, lysine, tyrosine, and histidine. nih.govmdpi.com This reactivity allows for the irreversible inhibition of enzymes and the labeling of proteins for further study.

The methylsulfonyl groups in Methyl 2,5-bis(methylsulfonyl)benzoate, while not as reactive as sulfonyl fluorides, could potentially engage in interactions with biological macromolecules. The electron-deficient nature of the aromatic ring, a result of the two strongly deactivating sulfonyl groups, could facilitate interactions with electron-rich biological targets. Furthermore, the sulfonyl groups themselves can act as hydrogen bond acceptors, contributing to the binding affinity and specificity of the molecule for a particular protein.

The development of this compound into a chemical probe would likely involve modification to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a more reactive functional group to enable covalent modification of target proteins. Such probes could be used to investigate the function of specific enzymes or to identify novel protein targets for drug discovery. The core structure of Methyl 2,5-bis(methylsulfonyl)benzoate provides a scaffold that could be chemically elaborated to generate a library of probes for screening against various biological systems.

Utility as Intermediates in the Synthesis of Biologically Active Compounds (e.g., pharmaceuticals, herbicides)

The structure of Methyl 2,5-bis(methylsulfonyl)benzoate makes it a plausible intermediate in the synthesis of more complex, biologically active molecules. The benzoate (B1203000) ester and the methylsulfonyl groups offer multiple sites for chemical modification. Sulfonamide-containing compounds are a cornerstone of modern medicine, with applications ranging from antibacterial agents to anticancer drugs. nih.govsmolecule.com

The synthesis of various pharmaceuticals often involves intermediates containing a sulfonyl group attached to a benzene (B151609) ring. For instance, Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates are precursors to high-affinity inhibitors of carbonic anhydrase IX, a target in cancer therapy. nih.gov While not identical, this highlights the utility of substituted methyl benzoates with sulfur-containing functional groups in drug discovery. The methylsulfonyl groups of Methyl 2,5-bis(methylsulfonyl)benzoate could potentially be converted to sulfonamides through various chemical transformations.

In the realm of agrochemicals, many herbicides are based on substituted benzoic acid derivatives. coresta.org For example, methyl 2,5-dichloro-benzoate has been used as a plant growth regulator and fungicide. chemspider.comchemspider.com The substitution pattern on the benzene ring is crucial for the biological activity of these compounds. The 2,5-disubstitution pattern of Methyl 2,5-bis(methylsulfonyl)benzoate provides a specific isomeric arrangement that could be a key structural feature in a novel herbicide. The sulfonyl groups can influence the compound's solubility, transport within the plant, and interaction with its biological target.

The following table outlines examples of related compounds and their applications, suggesting the potential synthetic utility of Methyl 2,5-bis(methylsulfonyl)benzoate.

| Compound Family | Application Area | Relevance to Methyl 2,5-bis(methylsulfonyl)benzoate |

| Substituted Sulfamoyl Benzoates | Pharmaceuticals (e.g., Carbonic Anhydrase Inhibitors) | Demonstrates the use of sulfonyl-containing benzoates as key intermediates in drug synthesis. |

| Substituted Benzoic Acid Derivatives | Herbicides (e.g., Dicamba) | Highlights the importance of the substituted benzoate scaffold in agrochemicals. |

| Benzamide Compounds | Herbicides | Shows that complex substitution patterns on a benzene ring are common in modern herbicides. epo.org |

Development as Components in Novel Materials

The electronic properties conferred by the two methylsulfonyl groups make Methyl 2,5-bis(methylsulfonyl)benzoate a candidate for investigation in the field of advanced materials.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical data storage, telecommunications, and other photonic technologies. google.com The NLO response of a molecule is related to its ability to be polarized by an external electric field, a property that is often enhanced in molecules with a high degree of π-conjugation and significant charge transfer.

While Methyl 2,5-bis(methylsulfonyl)benzoate itself is not a classic "push-pull" system typically associated with high second-order NLO activity, its electronic structure is of interest for third-order NLO materials. The two strong electron-withdrawing methylsulfonyl groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) of the benzene ring. researchgate.net Research on a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore has shown excellent quadratic NLO properties, indicating that the 2,5-disubstituted benzoate core can be a component of NLO-active materials. bohrium.commdpi.com Computational studies on various organic molecules, including those with sulfonyl groups, have been used to predict their NLO properties. mdpi.combohrium.com Such studies on Methyl 2,5-bis(methylsulfonyl)benzoate could reveal its potential in this area.

The incorporation of this compound into a polymer backbone or as a pendant group could lead to materials with interesting NLO properties. The thermal and chemical stability often associated with sulfones would also be an advantageous property for such materials.

The unique electronic and physical properties of sulfonyl-containing aromatic compounds suggest other potential applications in functional materials. The high polarity and thermal stability of sulfones make them useful components in specialty polymers. For example, poly(arylene ether sulfone)s are high-performance thermoplastics known for their toughness and stability at high temperatures.

Furthermore, sulfonyl-containing aromatic compounds have been investigated for their ability to engage in specific non-covalent interactions. For instance, sulfonyl-aromatic and sulfonic acid-aromatic interactions have been exploited in the design of novel reversed-phase chromatography materials. nih.gov The two methylsulfonyl groups of Methyl 2,5-bis(methylsulfonyl)benzoate could potentially interact with aromatic analytes, suggesting its potential use in the development of new stationary phases for separation science.

Future Research Directions and Unexplored Avenues for Methyl 2,5 Bis Methylsulfonyl Benzoate

Expansion of Targeted Analog Libraries for Enhanced Biological Specificity

A crucial step in exploring the bio-potential of a lead compound is the synthesis and screening of targeted analog libraries. For Methyl 2,5-bis(methylsulfonyl)benzoate, this would involve systematically modifying its core structure to understand structure-activity relationships (SAR). The primary focus of such an endeavor would be to enhance biological specificity and potency.

Future research should concentrate on modifications at three key positions: the methyl ester group, the aromatic ring, and the methylsulfonyl groups.

Ester Group Modification: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted into a series of different esters (e.g., ethyl, propyl, benzyl) and amides. These changes would alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical for its interaction with biological targets.

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, hydroxyl, amino, methoxy (B1213986) groups) on the benzene (B151609) ring could significantly influence the electronic and steric properties of the molecule. This, in turn, could modulate its binding affinity and selectivity for specific enzymes or receptors.

Sulfonyl Group Analogs: The methyl groups on the sulfonyl moieties could be replaced with larger alkyl or aryl groups. This would probe the steric tolerance of a potential binding pocket and could lead to enhanced interactions.

The systematic generation of these analogs would create a diverse library of compounds for biological screening, paving the way for the identification of derivatives with improved and more specific biological profiles.

Deeper Mechanistic Elucidation of Observed Biological Effects

Should initial screenings reveal any significant biological activity for Methyl 2,5-bis(methylsulfonyl)benzoate or its analogs, the subsequent and critical step would be to unravel the underlying mechanism of action. A multi-pronged approach would be necessary to achieve a comprehensive understanding.

Initial efforts would involve target identification, which could be pursued through techniques such as affinity chromatography, proteomics, or genetic screening approaches. Once a potential biological target is identified, further validation would be required. This could involve in vitro assays with the purified target protein to confirm direct interaction and to determine binding kinetics and affinity.

Cellular and molecular biology techniques would then be employed to dissect the downstream effects of the compound's interaction with its target. This could include analyzing changes in gene expression, protein phosphorylation, or metabolic pathways. For instance, if the compound exhibits anti-proliferative effects, researchers would investigate its impact on the cell cycle, apoptosis, and relevant signaling cascades. Understanding these intricate details is paramount for the rational design of second-generation compounds with improved therapeutic potential.

Integration of Advanced Computational Techniques for Predictive Modeling

In modern drug discovery and materials science, computational techniques play a pivotal role in accelerating research and reducing costs. For Methyl 2,5-bis(methylsulfonyl)benzoate, the integration of advanced computational modeling can guide and refine experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling could be a powerful tool. nih.govnih.govresearchgate.net By developing mathematical models that correlate the structural features of the synthesized analogs with their biological activities, researchers can predict the activity of yet-to-be-synthesized compounds. nih.govnih.govresearchgate.net This predictive capability allows for the prioritization of synthetic targets, focusing resources on the most promising candidates.

Molecular docking and molecular dynamics simulations could provide insights into the potential binding modes of Methyl 2,5-bis(methylsulfonyl)benzoate and its derivatives with their biological targets. These simulations can help to visualize the key interactions at the atomic level, guiding the design of analogs with enhanced binding affinity and selectivity. Furthermore, ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed early in the research process to flag potential liabilities, ensuring that efforts are focused on compounds with favorable pharmacokinetic and safety profiles. nih.gov

Exploration of Novel Synthetic Pathways for Scalable Production

For any compound to move from a laboratory curiosity to a viable product, the development of a robust and scalable synthetic route is essential. While initial syntheses of Methyl 2,5-bis(methylsulfonyl)benzoate may be suitable for small-scale research, these methods are often not amenable to large-scale production due to factors such as cost, safety, and environmental impact.

Future research should therefore focus on exploring novel and efficient synthetic pathways. This could involve the investigation of new catalytic systems, the use of more environmentally benign solvents, and the optimization of reaction conditions to improve yields and reduce the number of synthetic steps. Process chemistry principles, such as minimizing the use of protecting groups and purification steps, would be central to developing an economically viable and sustainable manufacturing process. The development of a continuous flow synthesis process could also be explored as a modern and efficient alternative to traditional batch processing.

Investigation of Emerging Applications in Unexplored Research Domains

Beyond the traditional focus on pharmaceuticals, the unique structural features of Methyl 2,5-bis(methylsulfonyl)benzoate may lend themselves to applications in other, currently unexplored, research domains. The presence of two electron-withdrawing methylsulfonyl groups and a methyl ester on an aromatic ring creates a distinct electronic and structural motif that could be of interest in materials science, agrochemicals, or as a chemical probe.

In materials science, the compound could be investigated as a building block for novel polymers or as a component in organic electronic materials. Its thermal stability and electronic properties would be key parameters to explore in this context. In the field of agrochemicals, it could be screened for potential herbicidal, insecticidal, or fungicidal activities. Many commercial pesticides contain sulfonyl and ester moieties, suggesting that this compound class may have potential in this area.

Furthermore, if a specific biological target is identified, fluorescently-labeled or biotinylated derivatives of Methyl 2,5-bis(methylsulfonyl)benzoate could be synthesized to serve as chemical probes. These tools would be invaluable for studying the localization and dynamics of the target protein within cells and tissues, further advancing our understanding of its biological function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.